H3 vs. H1 Receptor Selectivity
In a direct head-to-head comparison within the same publication, dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine (tested as the free base) exhibited a Ki of 43 nM at the human histamine H3 receptor versus a Ki of 31,600 nM at the human histamine H1 receptor, representing a 735-fold selectivity window for H3R over H1R [1]. This selectivity was measured under identical assay platform conditions, eliminating inter-laboratory variability as a confounding factor.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | H3R Ki = 43 nM; H1R Ki = 31,600 nM |
| Comparator Or Baseline | Same compound tested against H1R in parallel; endogenous ligand histamine exhibits H3R Ki ≈ 5–10 nM but with negligible H3/H1 selectivity |
| Quantified Difference | Selectivity ratio H3/H1 = 735-fold (calculated as 31,600 / 43) |
| Conditions | Displacement of [³H]N-α-methylhistamine (H3R) from human H3 receptor expressed in HEK-293 cell membranes, 90 min incubation; displacement of [³H]pyrilamine (H1R) from human H1 receptor expressed in CHO cell membranes, 120 min incubation; liquid scintillation counting |
Why This Matters
For procurement, this 735-fold selectivity ensures that H3R-mediated pharmacology can be interrogated without confounding H1R-driven effects (e.g., sedation, cardiovascular changes), a differentiation not guaranteed by other pyrrolopyridine analogs lacking this specific dimethylaminoethyl substitution pattern.
- [1] Sadek B, Schwed JS, Subramanian D, Weizel L, Stark H. Non-imidazole histamine H3 receptor ligands incorporating antiepileptic moieties. Eur J Med Chem. 2014;77:269-279. doi:10.1016/j.ejmech.2014.03.014. Data also archived in BindingDB BDBM50001753 and ChEMBL CHEMBL3238446. View Source
